molecular formula C33H24O6 B8234111 4,4,4-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid

4,4,4-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid

Cat. No.: B8234111
M. Wt: 516.5 g/mol
InChI Key: DOQHEKIYWWAEKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid is a star-shaped, fully conjugated molecule with three benzoic acid groups connected to a central benzene core via ethene linkers. This compound is known for its unique structural properties and has been extensively studied for its applications in various fields, including material science and chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with readily available building blocks such as benzene-1,3,5-tricarboxylic acid and ethene derivatives.

    Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like dichloromethane under an inert atmosphere (e.g., argon) to prevent oxidation.

    Purification: After the reaction, the solvent is evaporated under vacuum, and the solid residue is dissolved in ethyl acetate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4,4,4-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4,4-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,4-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid involves its ability to form stable complexes with metal ions, which is crucial for its role in MOFs. The ethene linkers and benzoic acid groups facilitate strong coordination with metal ions, leading to the formation of highly porous structures. These structures can adsorb gases and other molecules, making them useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-(Benzene-1,3,5-triyltris(ethene-2,1-diyl))tribenzoic acid is unique due to its ethene linkers, which provide flexibility and conjugation, enhancing its ability to form stable and highly porous MOFs. This makes it particularly valuable in applications requiring high surface area and gas adsorption capabilities .

Properties

IUPAC Name

4-[2-[3,5-bis[2-(4-carboxyphenyl)ethenyl]phenyl]ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24O6/c34-31(35)28-13-7-22(8-14-28)1-4-25-19-26(5-2-23-9-15-29(16-10-23)32(36)37)21-27(20-25)6-3-24-11-17-30(18-12-24)33(38)39/h1-21H,(H,34,35)(H,36,37)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQHEKIYWWAEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)C=CC3=CC=C(C=C3)C(=O)O)C=CC4=CC=C(C=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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